AMP-PNP tetralithium

Descripción

Propiedades

Fórmula molecular |

C10H13Li4N6O12P3 |

|---|---|

Peso molecular |

530.0 g/mol |

Nombre IUPAC |

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate |

InChI |

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

Clave InChI |

FDBDJIGGLGUOPP-KWIZKVQNSA-J |

SMILES isomérico |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N |

SMILES canónico |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AMP-PNP Tetralithium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP). The tetralithium salt form of AMP-PNP is a widely utilized tool in biochemistry and drug development to study ATP-dependent enzymes and processes. Its unique chemical structure, where an imido group (-NH-) replaces the oxygen atom linking the β and γ phosphates of ATP, renders it resistant to cleavage by most ATPases. This property allows researchers to "trap" enzymes in an ATP-bound-like state, providing a stable platform to investigate the structural and functional consequences of nucleotide binding without the confounding effects of hydrolysis. This guide provides a comprehensive overview of the mechanism of action of AMP-PNP, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action of AMP-PNP is competitive inhibition of ATP-dependent enzymes. Due to its structural similarity to ATP, AMP-PNP can bind to the active site of these enzymes, directly competing with the natural substrate, ATP.[1] Once bound, the imido linkage between the β and γ phosphates prevents the nucleophilic attack that would normally lead to hydrolysis and energy release. This effectively locks the enzyme in a conformation that mimics the pre-hydrolysis state, inhibiting its catalytic activity.

The effectiveness of this inhibition can be overcome by increasing the concentration of the substrate, ATP, a hallmark of competitive inhibition.[1] However, in some complex multi-subunit enzymes, the binding of AMP-PNP can lead to more intricate inhibitory patterns that may appear non-competitive under certain experimental conditions.[2]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of AMP-PNP with various ATP-dependent enzymes has been characterized by several key quantitative parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). These values provide a measure of the affinity of AMP-PNP for the enzyme and its potency as an inhibitor.

| Enzyme/Protein Family | Specific Enzyme | Organism | Kd (µM) | Ki (mM) | IC50 (mM) | Reference(s) |

| ATPases | (Na+ + K+)-dependent ATPase | Canine Kidney | 4.2 (in absence of MgCl2), 2.2 (with 50 µM MgCl2) | - | - | [3] |

| Dynein ATPase | Sea Urchin Sperm | - | ~8.1 | - | [4] | |

| Motor Proteins | Kinesin | - | - | - | - | [5] |

| Mitotic Motors (Spindle Elongation) | PtK1 cells | - | - | 0.2 | [6] | |

| Mitotic Motors (Saltatory Motion) | PtK1 cells | - | - | 0.8 | [6] | |

| Mitotic Motors (Chromosome Movement) | PtK1 cells | - | - | 8.6 | [6] | |

| Protein Kinases | Cyclic AMP-dependent protein kinase | - | - | - | Varies | [7] |

Note: The reported values can vary depending on the experimental conditions such as pH, temperature, and the presence of divalent cations like Mg2+.

Experimental Protocols

The use of AMP-PNP is central to a variety of experimental techniques aimed at elucidating the function of ATP-dependent enzymes. Below are detailed methodologies for key experiments.

ATPase Activity Assay (Inhibition Study)

This protocol outlines a general method to determine the inhibitory effect of AMP-PNP on ATPase activity using a colorimetric phosphate (B84403) detection method.

Materials:

-

Purified ATPase enzyme

-

ATP stock solution (e.g., 100 mM)

-

AMP-PNP tetralithium salt stock solution (e.g., 100 mM)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution for calibration curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of AMP-PNP dilutions in the assay buffer to achieve a range of final concentrations in the assay.

-

Set up the reaction mixtures in a 96-well plate. For each reaction, combine the assay buffer, the desired concentration of AMP-PNP, and the purified ATPase enzyme. Include a control reaction with no AMP-PNP.

-

Pre-incubate the plate at the optimal temperature for the ATPase for 5-10 minutes to allow AMP-PNP to bind to the enzyme.

-

Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the Km of the enzyme for ATP to accurately determine the IC50 of AMP-PNP.

-

Incubate the reaction for a predetermined time, ensuring that the reaction remains in the linear range of product formation.

-

Terminate the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis.[8]

-

Measure the absorbance at the appropriate wavelength for the phosphate detection reagent using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to convert absorbance values to the amount of Pi produced.

-

Calculate the percentage of inhibition for each AMP-PNP concentration relative to the control (no inhibitor) and plot the results to determine the IC50 value.

Enzyme Kinetics Analysis (Determining Ki)

This protocol describes how to perform a kinetic analysis to determine the inhibition constant (Ki) of AMP-PNP for an ATP-dependent enzyme.

Materials:

-

Same as for the ATPase Activity Assay.

Procedure:

-

Set up a matrix of reactions in a 96-well plate with varying concentrations of both ATP and AMP-PNP. It is recommended to use at least five different ATP concentrations bracketing the Km value and at least three different fixed concentrations of AMP-PNP (including a zero-inhibitor control).

-

Add the purified enzyme to each well to initiate the reactions.

-

Monitor the reaction progress over time by measuring the formation of product (e.g., ADP or Pi) at regular intervals. For continuous assays, this can be done in real-time using a spectrophotometer or fluorometer. For endpoint assays, stop the reaction at different time points and measure the product concentration.

-

Calculate the initial reaction velocities (v₀) for each combination of ATP and AMP-PNP concentrations from the linear portion of the progress curves.

-

Analyze the data using enzyme kinetics software. A common method is to generate a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[ATP]).

-

Interpret the Lineweaver-Burk plot:

-

For competitive inhibition , the lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[1]

-

For non-competitive inhibition , the lines will intersect on the x-axis (-1/Km), but will have different y-intercepts (1/Vmax,app).[9]

-

For mixed inhibition , the lines will intersect at a point other than the axes.

-

-

Calculate the Ki value from the slopes of the Lineweaver-Burk plots or by using non-linear regression fitting to the Michaelis-Menten equation modified for competitive inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for an ATPase inhibition assay.

dot

Caption: The effect of AMP-PNP on the kinesin motor cycle.

Conclusion

This compound salt is an indispensable tool for researchers studying ATP-dependent enzymes. Its ability to act as a non-hydrolyzable analog of ATP allows for the stabilization of enzyme-nucleotide complexes, providing critical insights into their structure, function, and regulation. By primarily acting as a competitive inhibitor, AMP-PNP enables the detailed kinetic characterization of these enzymes. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complex mechanisms of ATP-dependent biological processes.

References

- 1. thebiologyislove.com [thebiologyislove.com]

- 2. researchgate.net [researchgate.net]

- 3. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two Distinct Modes of Processive Kinesin Movement in Mixtures of ATP and AMP-PNP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Non-competitive inhibition - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to AMP-PNP Tetralithium Salt for Researchers and Drug Development Professionals

An essential non-hydrolyzable ATP analog, Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) tetralithium salt, serves as a powerful tool in elucidating the mechanisms of ATP-dependent enzymes and signaling pathways. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

AMP-PNP is a synthetic analog of adenosine triphosphate (ATP) where an imido group (-NH-) replaces the oxygen atom bridging the β- and γ-phosphates. This substitution renders the terminal phosphate (B84403) bond resistant to hydrolysis by most ATPases, effectively "trapping" enzymes in an ATP-bound state. The tetralithium salt form enhances its stability and solubility in aqueous solutions.

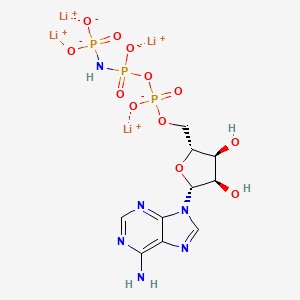

Below is a visualization of the chemical structure of AMP-PNP tetralithium salt.

Caption: Diagram of this compound salt's molecular structure.

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties of this compound salt is provided below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ |

| Molecular Weight | 529.93 g/mol (anhydrous basis)[1] |

| CAS Number | 72957-42-7[1] |

| Appearance | White to off-white solid powder. |

| Purity (by HPLC) | ≥90% |

| Solubility in Water | 26.5 mg/mL (50 mM)[2], 50 mg/mL.[1] Sonication and warming may be required for complete dissolution. |

| UV Absorbance (λmax) | 259 nm in 0.1 M phosphate buffer (pH 7.0)[1] |

| Molar Extinction Coeff. | 15.4 mM⁻¹cm⁻¹ at 259 nm (pH 7.0)[1] |

| Storage Conditions | Store as a solid at -20°C for up to 3 years.[2] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

| Stability | Unstable in acidic conditions, rapidly hydrolyzing to the corresponding phosphoramidate (B1195095) and inorganic phosphate.[1] Solutions should be kept at a basic pH (7.5-10). |

Spectroscopic Data:

-

³¹P NMR: The ³¹P NMR spectrum of AMP-PNP provides distinct signals for the α, β, and γ phosphates, allowing for the study of its interaction with proteins. The chemical shifts are sensitive to the local chemical environment, including coordination with magnesium ions and binding to an enzyme's active site.

-

FT-IR: The Fourier-Transform Infrared (FT-IR) spectrum of AMP-PNP displays characteristic absorption bands corresponding to its various functional groups. Key peaks include those for N-H stretching of the imido and amino groups, C=N and C=C stretching of the adenine ring, and P-O and P-N stretching of the phosphate chain. Analysis of shifts in these peaks upon protein binding can provide insights into the conformational changes of both the nucleotide and the protein.

-

Mass Spectrometry: Mass spectrometry and its tandem techniques (MS/MS) are used to confirm the molecular weight of AMP-PNP and to study its fragmentation patterns. This information is crucial for verifying the integrity of the compound and for studying its non-covalent interactions with proteins.

Key Experimental Protocols

This compound salt is instrumental in a variety of biochemical and biophysical assays. Detailed methodologies for three key applications are provided below.

ATPase Inhibition Assay (Steady-State Kinetics)

This protocol outlines a typical malachite green-based assay to determine the inhibitory effect of AMP-PNP on an ATPase.

Caption: Workflow for a typical ATPase inhibition assay using AMP-PNP.

Methodology:

-

Reagent Preparation:

-

Prepare a 2x assay buffer containing the optimal buffer (e.g., 50 mM Tris-HCl, pH 7.5), salts (e.g., 100 mM KCl, 5 mM MgCl₂), and any necessary co-factors.

-

Prepare a stock solution of the purified ATPase enzyme in a suitable buffer. The final concentration in the assay will depend on the enzyme's specific activity.

-

Prepare a stock solution of high-purity ATP (e.g., 100 mM).

-

Prepare a series of AMP-PNP stock solutions at different concentrations to determine the inhibition constant (Ki).

-

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer, ATPase enzyme, and varying concentrations of AMP-PNP. Include a control with no AMP-PNP.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitor to equilibrate.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP to each well. The final ATP concentration should be varied, typically around the Km of the enzyme.

-

Incubate the reaction for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction by adding a quenching solution, which often contains the malachite green reagent.

-

Allow time for the color to develop according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance at approximately 620-650 nm.

-

Generate a standard curve using known concentrations of phosphate to convert absorbance readings to the amount of phosphate produced.

-

Calculate the initial reaction velocities at each ATP and AMP-PNP concentration.

-

Plot the data using Michaelis-Menten or Lineweaver-Burk plots to determine the mode of inhibition and calculate the Ki value for AMP-PNP.[4]

-

Protein Co-crystallization for X-ray Crystallography

This protocol describes a general approach for obtaining protein-AMP-PNP complex crystals for structural studies.

Methodology:

-

Protein and Ligand Preparation:

-

Purify the target protein to >95% homogeneity. The protein should be concentrated to a suitable level for crystallization (typically 5-20 mg/mL) in a low-salt buffer.

-

Prepare a stock solution of this compound salt (e.g., 100 mM) in a compatible buffer. Also, prepare a stock solution of a magnesium salt (e.g., 1 M MgCl₂), as Mg²⁺ is often required for nucleotide binding.

-

-

Complex Formation:

-

Incubate the purified protein with a molar excess of AMP-PNP and MgCl₂ (e.g., 1:10:20 protein:AMP-PNP:MgCl₂) on ice for at least 30 minutes to facilitate complex formation.

-

-

Crystallization Screening:

-

Use the hanging drop or sitting drop vapor diffusion method.

-

Set up crystallization screens using commercially available or custom-made screens that cover a wide range of precipitants, salts, and pH values.

-

For each condition, mix the protein-AMP-PNP complex solution with the reservoir solution in a 1:1 or 2:1 ratio.

-

-

Crystal Optimization and Harvesting:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

Optimize initial crystal hits by varying the precipitant concentration, pH, and protein concentration.

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.

-

Investigating Kinesin Motor Protein Processivity with TIRF Microscopy

This protocol outlines the use of AMP-PNP in a single-molecule Total Internal Reflection Fluorescence (TIRF) microscopy assay to study the processive movement of kinesin.

Methodology:

-

Flow Cell Preparation:

-

Assemble a flow cell using a glass slide and a coverslip.

-

Introduce fluorescently labeled microtubules and allow them to adhere to the surface.

-

Block the surface with a protein like casein to prevent non-specific binding of the motor protein.

-

-

Motility Assay:

-

Prepare a motility buffer containing an ATP regeneration system (e.g., phosphocreatine (B42189) and creatine (B1669601) kinase), an oxygen scavenging system (e.g., glucose oxidase and catalase), and the desired concentrations of ATP and AMP-PNP.

-

Introduce fluorescently labeled kinesin motors into the flow cell in the motility buffer.

-

-

Data Acquisition and Analysis:

-

Image the movement of single kinesin molecules along the microtubules using a TIRF microscope.

-

Track the position of individual kinesins over time to determine their velocity and run length (the distance a motor travels before detaching).

-

By varying the concentration of AMP-PNP, its effect on kinesin's processivity can be quantified, providing insights into the mechanochemical cycle of the motor.[5]

-

Applications in Studying Signaling Pathways

AMP-PNP is a valuable tool for dissecting signaling pathways that are dependent on ATP binding and hydrolysis.

G-Protein Coupled Receptor (GPCR) Signaling

In the study of Gs-protein coupled receptor signaling, AMP-PNP can be used to investigate the activation of adenylyl cyclase. While AMP-PNP itself is not hydrolyzed to produce cAMP, it can bind to the nucleotide-binding site of the Gsα subunit, mimicking the GTP-bound state and promoting the dissociation of the G-protein heterotrimer. This allows for the study of the conformational changes in Gsα upon activation and its interaction with adenylyl cyclase.

Caption: Role of AMP-PNP in studying Gs-protein signaling pathway.

Motor Protein Mechanochemistry

As detailed in the experimental protocol, AMP-PNP is extensively used to study motor proteins like kinesin and myosin. By binding to the motor's nucleotide-binding site without being hydrolyzed, it allows researchers to trap the motor in a specific, strongly-bound state on its cytoskeletal track (microtubules for kinesin, actin for myosin). This has been crucial for:

-

Structural studies: Determining the high-resolution structures of motor proteins in a pre-hydrolysis state.

-

Biophysical experiments: Using techniques like optical trapping to measure the forces generated by single motor molecules.

-

Kinetic studies: Dissecting the individual steps of the mechanochemical cycle, such as nucleotide binding, product release, and conformational changes.

Conclusion

This compound salt is an indispensable tool for researchers investigating the vast array of biological processes that are fueled by ATP. Its resistance to hydrolysis provides a unique window into the molecular mechanisms of enzymes and signaling proteins, allowing for the detailed characterization of their structure, kinetics, and function. The protocols and data presented in this guide offer a solid foundation for the effective application of this versatile ATP analog in diverse research and drug development settings.

References

AMP-PNP as a non-hydrolyzable ATP analog in molecular biology.

An In-depth Technical Guide to AMP-PNP: The Non-Hydrolyzable ATP Analog in Molecular Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a cornerstone tool in molecular biology, serving as a non-hydrolyzable analog of adenosine triphosphate (ATP). By substituting the bridging oxygen atom between the β and γ phosphates with an imido group (P-N-P), AMP-PNP effectively mimics the ATP-bound state of many enzymes without permitting the energetic release associated with hydrolysis.[1][2] This unique property allows researchers to trap and stabilize ATP-dependent enzymes in specific conformational states, providing invaluable insights into their structure, function, and mechanism. This guide details the core principles of AMP-PNP, its applications, quantitative parameters, and key experimental protocols.

Core Principles and Mechanism of Action

The utility of AMP-PNP stems from the chemical stability of its β-γ imido bond, which is highly resistant to enzymatic cleavage by ATPases.[1] While ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to fuel cellular processes, AMP-PNP binds competitively to the ATP pocket of enzymes but remains intact.[3][4] This "locks" the enzyme in a pre-hydrolysis, substrate-bound conformation, enabling detailed study of this transient state.[1]

This mechanism is critical for dissecting the discrete steps of ATP-dependent processes. It allows researchers to distinguish between the effects of nucleotide binding (which AMP-PNP mimics) and the consequences of nucleotide hydrolysis and subsequent product release (which AMP-PNP prevents).[5][6] Although extremely stable, it is worth noting that very slow hydrolysis of AMP-PNP has been observed with some kinesin-related proteins, though at rates that are a tiny fraction of the ATP turnover rate.[7]

Diagram: ATP Hydrolysis vs. AMP-PNP Inhibition

The following diagram illustrates the fundamental difference between the processing of ATP and the static binding of AMP-PNP by an ATPase enzyme.

Key Applications in Research and Development

AMP-PNP is a versatile tool with broad applications across various fields:

-

Structural Biology: AMP-PNP is instrumental in preparing stable protein-nucleotide complexes for high-resolution structural analysis by X-ray crystallography and cryo-electron microscopy (cryo-EM).[8][9] By trapping the protein in a single, homogenous conformational state, it facilitates the growth of well-ordered crystals and improves the quality of cryo-EM reconstructions.[8]

-

Enzyme Kinetics and Mechanism: It is widely used to study the kinetics of ATP-dependent enzymes. As a competitive or non-competitive inhibitor, it helps in determining kinetic parameters and elucidating the role of ATP binding in the catalytic cycle.[5][10][11] For example, it has been used to demonstrate that dynein cross-bridge release is dependent on ATP binding, not hydrolysis.[5]

-

Motor Protein Function: In the study of molecular motors like kinesin, myosin, and dynein, AMP-PNP is used to investigate force generation, processivity, and microtubule or actin binding.[3][6][12] Kinesin, for example, binds strongly to microtubules in the presence of AMP-PNP, a state that mimics a key step in its processive walking motion.[3]

-

Proteomics and Target Identification: AMP-PNP can be used as a probe in chemical proteomics to identify and isolate ATP-binding proteins from complex cellular lysates.[10]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of AMP-PNP varies significantly among different ATP-binding proteins. This data is crucial for designing experiments and for the development of specific inhibitors. The following table summarizes key quantitative parameters for AMP-PNP with several well-characterized enzymes.

| Protein Class | Specific Enzyme | Organism/System | Parameter | Value | Conditions | Reference(s) |

| ATPase (P-type) | (Na+ + K+)-ATPase | Canine Kidney | Kd | 4.2 µM | No Mg2+, 0-4°C | [13] |

| (Na+ + K+)-ATPase | Canine Kidney | Kd | 2.2 µM | 50 µM MgCl2, 0-4°C | [13] | |

| (Na+ + K+)-ATPase | Canine Kidney | Kd | 6.0 µM | 2 mM MgCl2, 0-4°C | [13] | |

| ATPase (Hexameric) | P4 RNA Packaging Motor | Pseudomonas phage φ12 | Inhibition | Non-competitive | In the presence of RNA | [10] |

| Motor Protein | Kinesin-1 | Drosophila melanogaster | IC50 (Velocity) | ~400 µM | In vitro gliding assay | [3] |

| Motor Protein | Dynein | Sea Urchin Sperm | Ki | ~8.1 mM | Reactivated sperm motility | [5] |

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Ki (inhibition constant) reflects the concentration required to produce half-maximum inhibition. IC50 is the concentration of an inhibitor that reduces the response by half.

Detailed Experimental Protocols

Protocol: In Vitro Kinesin Gliding Motility Assay with AMP-PNP Inhibition

This protocol is adapted from established methods to measure the effect of AMP-PNP on the velocity of microtubules propelled by surface-adsorbed kinesin-1 motors.[1][3][5]

A. Reagents and Buffers:

-

BRB80 Buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl2.

-

Casein Solution: 0.5 mg/mL casein in BRB80. Used for blocking non-specific binding.

-

Kinesin-1 Solution: 0.004 mg/mL purified kinesin-1 in BRB80 supplemented with 0.2 mg/mL casein, 20 mM DTT, and 10 µM ATP.

-

Microtubule Solution: ~100 nM taxol-stabilized, fluorescently-labeled tubulin polymers in BRB80.

-

Motility Solution (Control): BRB80 containing 1.5 mM ATP, 10 µM Taxol, an oxygen scavenger system (e.g., 20 mM D-glucose, 20 µg/mL glucose oxidase, 8 µg/mL catalase), and 1 mM DTT.

-

AMP-PNP Inhibition Solution: Motility Solution with the addition of a desired concentration of AMP-PNP (e.g., a serial dilution from 10 µM to 5 mM).

B. Experimental Workflow:

C. Procedure:

-

Flow Cell Preparation: Construct a flow cell (~15 µL volume) using a glass slide, double-sided tape, and a coverslip.

-

Surface Blocking: Introduce the Casein Solution into the flow cell and incubate for 3 minutes to block non-specific surface binding.

-

Motor Adsorption: Remove the casein and immediately introduce the Kinesin-1 Solution. Incubate for 3 minutes to allow motors to adsorb to the surface.

-

Wash: Wash the chamber twice with the casein solution to remove unbound motors.

-

Microtubule Binding: Introduce the Microtubule Solution into the chamber.

-

Initiate Motility: Without removing the microtubule solution, introduce the final Motility Solution (either control or with AMP-PNP). This provides the ATP/analog needed for movement.

-

Imaging: Immediately transfer the slide to a fluorescence microscope (TIRF is recommended for low background) and record time-lapse image sequences.

-

Data Analysis: Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules. Plot velocity as a function of AMP-PNP concentration to determine the IC50.[3]

Protocol: Crystallization of a Protein-AMP-PNP Complex

This protocol provides a general framework for obtaining protein crystals in the presence of AMP-PNP, based on common practices in structural biology.[8][14]

A. Reagents and Buffers:

-

Purified Protein: Highly pure (>95%) and concentrated (5-20 mg/mL) protein in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl).

-

AMP-PNP Stock: A concentrated stock solution of AMP-PNP (e.g., 100 mM, pH 7.4) with MgCl2 at an equimolar or slight excess concentration.

-

Crystallization Screens: Commercially available sparse-matrix screens (e.g., Morpheus, JCSG+, PACT).

B. Procedure:

-

Complex Formation: Prior to setting up crystallization trials, incubate the purified protein with AMP-PNP. Mix the protein with AMP-PNP and MgCl2 to final concentrations that ensure saturation of the nucleotide-binding site (typically 1-5 mM AMP-PNP, with a 1- to 5-fold molar excess over the protein). Incubate on ice for at least 30 minutes.

-

Centrifugation: Spin the protein-AMP-PNP complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregated protein.

-

Crystallization Setup (Hanging Drop Vapor Diffusion):

-

Pipette 0.5-1.0 µL of the protein-AMP-PNP complex onto a siliconized glass coverslip.

-

Pipette an equal volume of the reservoir solution from a crystallization screen well into the protein drop. Avoid vigorous mixing.

-

Invert the coverslip and seal the reservoir well.

-

-

Incubation: Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

-

Optimization: If initial screens yield no crystals or poor-quality crystals, optimize conditions by systematically varying the pH, precipitant concentration, and protein concentration around the initial "hit" conditions.

Conclusion

AMP-PNP remains an indispensable reagent for probing the mechanisms of ATP-dependent molecular machines. Its ability to act as a stable ATP mimic provides a unique window into the pre-hydrolysis state, enabling detailed structural, biochemical, and biophysical characterization. From elucidating the walking mechanism of kinesin to providing static snapshots of kinases for drug design, AMP-PNP continues to be a powerful tool for researchers and drug developers seeking to understand and manipulate the fundamental energy transactions of the cell.

References

- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMP-PNP Adenylyl-imidodiphosphate | 25612-73-1 [sigmaaldrich.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of AMPPNP by the motor domain of ncd, a kinesin-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.1. Protein purification, crystallization and structure determination [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro kinase assay [protocols.io]

- 12. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]

- 13. Binding to the high-affinity substrate site of the (Na+ + K+)-dependent ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

The Cornerstone of Mechanistic Biochemistry: A Technical Guide to the Discovery and Synthesis of Adenylyl-imidodiphosphate

Adenylyl-imidodiphosphate (AMP-PNP) , a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP), stands as a pivotal tool in the field of biochemistry and drug discovery. Its discovery and synthesis have enabled researchers to dissect the intricate mechanisms of ATP-dependent enzymes by trapping them in specific conformational states. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of AMP-PNP, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

AMP-PNP was first synthesized and characterized by Yount, Babcock, Ballantyne, and Ojala in 1971.[1] The key innovation was the replacement of the oxygen atom bridging the β and γ phosphates of ATP with an imido group (-NH-).[1][2] This substitution renders the terminal phosphate (B84403) bond resistant to cleavage by most ATPases, while largely preserving the molecule's ability to bind to the ATP active site.[2][3] This unique property allows AMP-PNP to act as a potent competitive inhibitor for many ATP-dependent enzymes, effectively "freezing" the enzymatic cycle at the ATP-bound state.[2][3] This has been instrumental in studying the mechanics of motor proteins, the conformational changes in kinases, and the allosteric regulation of various enzymes.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of AMP-PNP is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ | [4] |

| Molecular Weight | 506.19 g/mol (free acid) | [4] |

| CAS Number | 25612-73-1 | [2] |

| Purity (Commercial) | ≥90% (HPLC) | [1] |

| Common Contaminants | ADP, AMP, inorganic phosphate (Pi) | [5] |

| Storage Conditions | -20°C, desiccated | [5] |

| Solubility | Soluble in water | |

| Stability | Unstable in acidic conditions | [6] |

Synthesis of Adenylyl-imidodiphosphate

General Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of AMP-PNP.

Caption: A flowchart outlining the key stages in the synthesis, purification, and characterization of AMP-PNP.

Detailed Experimental Protocols

Note: The following protocols are generalized based on established chemical principles and information from secondary sources referencing the original work of Yount et al. For precise, step-by-step instructions, consulting the original publications is highly recommended.

Protocol 1: Synthesis of Adenosine 5'-phosphoromorpholidate

-

Dissolution: Dissolve adenosine 5'-monophosphate (AMP) in an aqueous solution of morpholine.

-

Activation: Add dicyclohexylcarbodiimide (DCC) to the solution to activate the phosphate group of AMP.

-

Reaction: Allow the reaction to proceed at room temperature with stirring for several hours to form the adenosine 5'-phosphoromorpholidate.

-

Filtration: Remove the dicyclohexylurea byproduct by filtration.

-

Precipitation: Precipitate the product from the filtrate by adding a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

-

Isolation: Collect the precipitate by centrifugation and wash it with the organic solvent. Dry the product under vacuum.

Protocol 2: Coupling and Purification of AMP-PNP

-

Coupling: React the adenosine 5'-phosphoromorpholidate with a salt of imidodiphosphate in an appropriate solvent. The reaction is typically carried out at a slightly alkaline pH.

-

Purification by Ion-Exchange Chromatography:

-

Load the crude reaction mixture onto a DEAE-cellulose or a similar anion-exchange column equilibrated with a low concentration buffer (e.g., triethylammonium (B8662869) bicarbonate).

-

Wash the column with the starting buffer to remove unreacted starting materials and byproducts.

-

Elute the bound nucleotides with a linear gradient of increasing salt concentration (e.g., triethylammonium bicarbonate).

-

Collect fractions and monitor the absorbance at 260 nm to identify the AMP-PNP peak.

-

-

Desalting and Lyophilization:

-

Pool the fractions containing pure AMP-PNP.

-

Remove the volatile buffer salts by repeated co-evaporation with water or by dialysis.

-

Lyophilize the desalted solution to obtain pure AMP-PNP as a stable powder.

-

Protocol 3: Purity Assessment by HPLC

-

Sample Preparation: Prepare a solution of the synthesized AMP-PNP in a suitable mobile phase.

-

Chromatography: Inject the sample onto a reverse-phase C18 HPLC column.

-

Elution: Use an isocratic or gradient elution with a buffer system (e.g., phosphate buffer with an ion-pairing agent) to separate AMP-PNP from potential contaminants like AMP, ADP, and ATP.

-

Detection: Monitor the elution profile using a UV detector at 259 nm.

-

Quantification: Determine the purity by calculating the peak area of AMP-PNP relative to the total peak area of all components.

Applications in Studying ATP-Dependent Systems

AMP-PNP's primary utility lies in its ability to act as a competitive inhibitor of ATP-dependent enzymes, allowing for the study of the enzyme's structure and function in a state that mimics the ATP-bound form.

Inhibition of ATPases

AMP-PNP has been extensively used to study a wide range of ATPases. The inhibition constant (Ki) is a measure of the inhibitor's potency.

| Enzyme | Organism/System | Ki Value | Reference |

| Myosin ATPase | Rabbit Skeletal Muscle | ~150 µM | |

| Dynein ATPase | Sea Urchin Sperm | ~8.1 mM | [7] |

| Kinesin | Bovine Brain | ~10 µM | [8] |

| F1-ATPase | Bovine Heart Mitochondria | ~2 µM | [6] |

| Na+/K+-ATPase | Canine Kidney | ~2.2 µM (with Mg2+) | [6] |

Elucidating Signaling Pathways: The G-Protein Coupled Receptor (GPCR) Cascade

A classic application of AMP-PNP is in dissecting the G-protein signaling pathway that leads to the activation of adenylyl cyclase. This pathway is fundamental to cellular responses to a vast array of hormones and neurotransmitters.

Caption: The G-protein signaling cascade, illustrating how AMP-PNP can be used to inhibit adenylyl cyclase and study the preceding steps.

In this pathway, the binding of a ligand to a GPCR activates a G-protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. By introducing AMP-PNP, researchers can competitively inhibit the catalytic activity of adenylyl cyclase.[5] This allows for the isolation and study of the upstream events, such as ligand-receptor binding, G-protein activation, and the interaction between the Gα subunit and adenylyl cyclase, without the confounding downstream effects of cAMP production.

Experimental Protocol: ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of AMP-PNP on a purified ATPase.

1. Reagents and Materials:

-

Purified ATPase enzyme

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl, pH 7.5)

-

ATP stock solution

-

AMP-PNP stock solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Enzyme Preparation: Dilute the purified ATPase to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of AMP-PNP in the assay buffer.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Control (No Inhibitor): Enzyme + Assay Buffer + ATP

-

Inhibitor Wells: Enzyme + AMP-PNP (at various concentrations) + ATP

-

Blank (No Enzyme): Assay Buffer + ATP

-

-

Pre-incubation: Pre-incubate the enzyme with AMP-PNP for a short period (e.g., 5-10 minutes) at the desired temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the ATP solution to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 15-30 minutes).

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colorimetric signal.

-

Measurement: Read the absorbance of the plate at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of ATPase activity remaining at each AMP-PNP concentration relative to the control (no inhibitor).

-

Plot the percentage of activity versus the logarithm of the AMP-PNP concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

If the mechanism of inhibition is known to be competitive, the Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

Adenylyl-imidodiphosphate has proven to be an indispensable tool for biochemists and molecular biologists. Its ability to act as a non-hydrolyzable analog of ATP has provided profound insights into the mechanisms of a vast array of enzymes. From elucidating the intricate steps of muscle contraction to unraveling complex signaling cascades, AMP-PNP continues to be a cornerstone of modern biochemical research and a valuable asset in the development of novel therapeutics targeting ATP-dependent processes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]

- 4. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]

- 5. Insights into how nucleotide supplements enhance the peroxidase-mimicking DNAzyme activity of the G-quadruplex/hemin system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Structure--activity relationship of inhibitors of hydroxyapatite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allele-specific activators and inhibitors for kinesin - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical stability of AMP-PNP tetralithium hydrate.

An In-depth Examination of the Physical and Chemical Stability of Adenylyl-imidodiphosphate Tetralithium Salt Hydrate (B1144303) for Researchers and Drug Development Professionals.

Adenylyl-imidodiphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) widely employed in biochemical and pharmacological research. Its resistance to enzymatic cleavage allows for the study of ATP-dependent processes by trapping enzymes in an ATP-bound state. However, the utility of AMP-PNP is contingent on its stability under various experimental and storage conditions. This technical guide provides a comprehensive overview of the physical and chemical stability of AMP-PNP tetralithium salt hydrate, offering critical data and methodologies for its effective use.

Physical and Chemical Properties

This compound salt hydrate is a white to off-white solid. Its core structure features a P-N-P linkage in place of the P-O-P linkage found in the β and γ phosphates of ATP, rendering it resistant to hydrolysis by most ATPases.

Table 1: Physical Properties of this compound Salt Hydrate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ · xH₂O | Sigma-Aldrich |

| Molecular Weight | 529.93 g/mol (anhydrous basis) | Sigma-Aldrich |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | >225°C (with decomposition) | ChemicalBook |

| Solubility | Soluble in water (50 mg/mL) | Sigma-Aldrich |

| λmax | 259 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | Sigma-Aldrich |

| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹cm⁻¹ at 259 nm (pH 7.0) | Sigma-Aldrich |

Chemical Stability

The chemical stability of AMP-PNP is influenced by several factors, most notably pH, temperature, and the presence of divalent cations.

pH Stability

AMP-PNP is highly susceptible to hydrolysis under acidic conditions. The phosphoramidate (B1195095) bond (P-N) is unstable at low pH, leading to rapid degradation into a phosphoramidate and inorganic phosphate.[1]

Table 2: Solution Stability of this compound Salt Hydrate

| Condition | Observation | Source |

| Acidic pH | Very unstable; rapidly hydrolyzes. | Sigma-Aldrich |

| Neutral pH (7.0), 37°C | Spontaneous, non-enzymatic hydrolysis rate constant of 0.07 h⁻¹. | Schuurmans Stekhoven et al., 1983 |

| Neutral pH (7.0), 21°C | Spontaneous, non-enzymatic hydrolysis rate constant of 0.006 h⁻¹. | Schuurmans Stekhoven et al., 1983 |

| Neutral pH (7.0), 0°C | Spontaneous, non-enzymatic hydrolysis rate constant of 0.0006 h⁻¹. | Schuurmans Stekhoven et al., 1983 |

| -20°C Aqueous Solution | Stable for up to 3 months. | Calbiochem |

| -70°C Aqueous Solution | Approximately 5% hydrolysis observed after 6 months. | Sigma-Aldrich |

| Presence of excess Mg²⁺ | The Mg-AMP-PNP complex is virtually stable to spontaneous hydrolysis at 37°C. | Schuurmans Stekhoven et al., 1983 |

Thermal Stability

The solid form of this compound salt hydrate exhibits good thermal stability, decomposing at temperatures above 225°C. For long-term storage, freezing is recommended.

Table 3: Recommended Storage and Handling

| Form | Storage Temperature | Duration | Notes | Source |

| Solid | -20°C | At least 1 year | Keep dry and protected from light. | Hypermol |

| Aqueous Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | MedChemExpress |

| Aqueous Stock Solution | -70°C | Up to 3 months | Recommended for longer-term solution storage. | Sigma-Aldrich |

| Aqueous Stock Solution | -80°C | Up to 6 months | Ensure the solution is sealed to prevent moisture uptake. | MedChemExpress |

Experimental Protocols

Accurate assessment of AMP-PNP stability requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying AMP-PNP and its degradation products.

HPLC Method for Stability Analysis

This protocol is adapted from established methods for the analysis of adenosine phosphates.

Objective: To separate and quantify AMP-PNP and its primary hydrolysis product, adenylyl phosphoramidate.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Mobile Phase A: 0.1 M Potassium dihydrogen phosphate (KH₂PO₄), pH adjusted to 6.0 with KOH.

-

Mobile Phase B: 100% Methanol

-

This compound salt hydrate standard

-

Perchloric acid (for sample quenching)

-

Potassium hydroxide (B78521) (for neutralization)

Procedure:

-

Sample Preparation:

-

Incubate AMP-PNP solution under the desired stress condition (e.g., specific pH, temperature).

-

At designated time points, withdraw an aliquot and quench the degradation reaction by adding an equal volume of cold 0.6 M perchloric acid.

-

Neutralize the sample with potassium hydroxide.

-

Centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 259 nm

-

Injection Volume: 20 µL

-

Gradient Elution:

-

0-5 min: 100% Mobile Phase A

-

5-15 min: Linear gradient to 80% A, 20% B

-

15-20 min: Hold at 80% A, 20% B

-

20-25 min: Return to 100% A and re-equilibrate

-

-

-

Quantification:

-

Generate a standard curve using known concentrations of AMP-PNP.

-

Calculate the percentage of remaining AMP-PNP at each time point relative to the initial concentration.

-

Visualizations

AMP-PNP Hydrolysis Pathway

The primary degradation pathway for AMP-PNP in aqueous solution is the hydrolysis of the phosphoramidate bond.

Caption: Hydrolysis of AMP-PNP yields adenylyl phosphoramidate and inorganic phosphate.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of AMP-PNP involves sample preparation, stress testing, and analysis.

References

A Technical Guide to the Solubility and Storage of AMP-PNP Tetralithium Salt

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5′-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine 5'-triphosphate (ATP) that is widely utilized in biochemical and pharmacological research. Its resistance to cleavage by ATPases makes it an invaluable tool for studying ATP-dependent enzymes and processes. This guide provides a comprehensive overview of the solubility and proper storage conditions for the tetralithium salt of AMP-PNP in its powdered form, ensuring its stability and efficacy in experimental settings.

Core Properties of AMP-PNP Tetralithium Salt

This compound salt acts as a competitive inhibitor for many ATP-dependent enzymes by binding to the ATP catalytic site without being hydrolyzed.[1] This allows researchers to "trap" enzymes in an ATP-bound state, facilitating the study of their structure and function. It has been instrumental in elucidating the mechanisms of motor proteins, ion channels, and various kinases.[1]

Solubility Data

The solubility of this compound salt is a critical factor for the preparation of stock solutions. The compound is most soluble in aqueous solutions. The quantitative data from various suppliers is summarized in the table below.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| Water | 26.5[2] | 50[2] | Sonication and warming may be required to achieve maximum solubility.[1] |

| Water | 50 | ~94.3 | Data from different suppliers can vary. |

It is important to note that the molecular weight of this compound salt can vary slightly between batches due to hydration, which will affect the exact molar concentration.

Storage and Stability

Proper storage of both the powdered form and prepared solutions of this compound salt is crucial to prevent degradation and ensure experimental reproducibility.

Powdered Form

The solid form of this compound salt should be stored under the following conditions:

| Parameter | Recommended Condition |

| Temperature | -20°C[1][3] |

| Light | Store in the dark.[3] |

| Moisture | Keep in a dry environment.[3] |

When stored correctly, the powdered form is stable for over two years.[3]

Stock Solutions

The stability of AMP-PNP in solution is highly dependent on pH and storage temperature. AMP-PNP is very unstable in acidic conditions, where it rapidly hydrolyzes to phosphoramidate (B1195095) and inorganic phosphate. Therefore, it is recommended to prepare stock solutions in a buffer with a neutral pH, such as pH 7.4.

| Storage Temperature | Duration | Notes |

| -80°C | Up to 6 months[1] | Recommended for long-term storage. |

| -70°C | Up to 3 months | Approximately 5% hydrolysis may be observed after 6 months. |

| -20°C | Up to 1 month[1] | Suitable for shorter-term storage. |

It is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Thawed aliquots should ideally be used within one week.

Experimental Protocols

Preparation of a 50 mM AMP-PNP Stock Solution

-

Equilibration: Allow the vial of this compound salt powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of AMP-PNP powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of nuclease-free water or a neutral pH buffer (e.g., HEPES, pH 7.4) to achieve the target concentration of 50 mM.

-

Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming to aid in complete dissolution.[1]

-

Sterilization: If required for the specific application, filter the stock solution through a 0.22 µm filter.[1]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store them at -70°C or -80°C for long-term storage.

Visualizing Key Processes

To further aid in the understanding of handling and the mechanism of action of AMP-PNP, the following diagrams are provided.

References

The P-N-P Linkage: A Linchpin in Mechanistic enzymology and Structural Biology

An In-depth Technical Guide on the Role of AMP-PNP in Elucidating Biological Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and structural biology. Its utility stems from the replacement of the labile P-O-P bond between the β and γ phosphates of ATP with a stable P-N-P linkage. This substitution renders the molecule resistant to cleavage by most ATPases, allowing researchers to trap and study enzymes in their ATP-bound conformational states. This guide delves into the core of AMP-PNP's function, its applications in elucidating enzymatic mechanisms, and its critical role in structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

The Significance of the P-N-P Linkage

The chemical energy stored in the phosphoanhydride bonds of ATP is central to a vast array of cellular processes. The hydrolysis of the terminal (γ) phosphate (B84403) is a thermodynamically favorable reaction that drives conformational changes in proteins, powers molecular motors, and fuels metabolic pathways. However, the transient nature of the ATP-bound state makes it challenging to study.

The genius of AMP-PNP lies in the substitution of the β-γ bridging oxygen atom with an imido group (-NH-). This P-N-P (phospho-nitrido-phosphate) bond is significantly more resistant to enzymatic hydrolysis than the native P-O-P bond. This stability allows AMP-PNP to act as a potent competitive inhibitor for many ATP-dependent enzymes, effectively "freezing" them in a conformation that mimics the ATP-bound state. This arrested state provides a window for detailed structural and functional investigation.

Quantitative Comparison of AMP-PNP and ATP Binding

While AMP-PNP is a valuable mimic of ATP, its binding affinity for various enzymes can differ from that of the natural substrate. These differences are crucial for designing and interpreting experiments. The following tables summarize key kinetic parameters for a selection of ATP-dependent enzymes, highlighting the comparative binding affinities of ATP and AMP-PNP.

| Enzyme/Protein | Organism/Source | ATP Parameter (Km/Kd) | AMP-PNP Parameter (Ki/Kd) | Reference |

| Na+/K+-ATPase | Canine Kidney | ~1 µM (High affinity Km) | 2.2 µM (Kd with 50 µM MgCl2) | |

| Kinesin-1 | ||||

| - Microtubule gliding | 3.5 mM (Complete inhibition at 2 mM ATP) | |||

| Glucokinase | Human | 0.78 ± 0.14 mM ([L]0.5) | 0.27 ± 0.02 mM ([L]0.5) | [1] |

| Mitotic Motors | PtK1 cells | 0.2 mM (50% inhibition of spindle elongation) | [2] | |

| 8.6 mM (50% inhibition of chromosome movement) | [2] |

Table 1: Comparison of Binding Affinities for ATP and AMP-PNP in Various Enzymes. This table presents a summary of reported kinetic and binding constants for ATP and its non-hydrolyzable analog, AMP-PNP, across a range of different enzymes. The values of Km, Kd, Ki, and IC50 provide a quantitative measure of the affinity and inhibitory potential of AMP-PNP relative to the natural substrate, ATP.

| Enzyme | ATP Km (µM) | AMP-PNP Ki (µM) | Type of Inhibition |

| Myosin S1 ATPase | 50 | 15 | Competitive |

| F1-ATPase (Mitochondrial) | 150 | 2 | Competitive |

| Ca2+-ATPase (Sarcoplasmic Reticulum) | 1-5 | 10-50 | Competitive |

Table 2: Kinetic Parameters of ATP and AMP-PNP for Selected ATPases. This table provides a comparative overview of the Michaelis constant (Km) for ATP and the inhibition constant (Ki) for AMP-PNP for several well-characterized ATPases. The data illustrates that AMP-PNP generally acts as a competitive inhibitor, binding to the same active site as ATP.

Experimental Protocols: Harnessing the Power of AMP-PNP

The successful application of AMP-PNP in research hinges on the careful design and execution of experiments. Below are detailed methodologies for key experiments where AMP-PNP is instrumental.

Protein Crystallography: Soaking with AMP-PNP to Trap Conformational States

Objective: To obtain a crystal structure of a protein in its ATP-bound conformation.

Methodology:

-

Crystal Growth: Grow crystals of the target protein under conditions that yield well-diffracting crystals.

-

Soaking Solution Preparation: Prepare a "soaking" or "cryo-protectant" solution that is compatible with the crystallization condition. This solution should contain the cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) at a concentration sufficient to prevent ice crystal formation during flash-cooling.

-

Ligand Addition: Add AMP-PNP and a divalent cation (typically MgCl2, as Mg2+ is often required for nucleotide binding) to the soaking solution. A common starting concentration for AMP-PNP is 1-5 mM, though the optimal concentration may need to be determined empirically and should ideally be at least 10-fold higher than the Kd of the protein for AMP-PNP.[3]

-

Crystal Soaking: Transfer the protein crystals to the soaking solution containing AMP-PNP. The soaking time can vary from minutes to hours, depending on the crystal packing and the accessibility of the active site.

-

Flash-Cooling: After soaking, loop a crystal and flash-cool it in liquid nitrogen.

-

Data Collection and Structure Determination: Collect X-ray diffraction data and solve the structure to reveal the protein in its AMP-PNP-bound state.

Cryo-Electron Microscopy (Cryo-EM): Sample Preparation with AMP-PNP

Objective: To visualize a protein or protein complex in its ATP-bound state at near-atomic resolution.

Methodology:

-

Protein Purification: Purify the protein of interest to homogeneity.

-

Complex Formation: Incubate the purified protein with AMP-PNP and MgCl2. Typical concentrations are in the range of 1-10 mM for AMP-PNP and a similar or slightly higher concentration for MgCl2. The incubation time should be sufficient to allow for binding, typically 15-30 minutes on ice.

-

Grid Preparation: Apply a small volume (3-4 µL) of the protein-AMP-PNP complex to a glow-discharged cryo-EM grid.

-

Blotting and Plunging: Blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid into liquid ethane (B1197151) or a mixture of liquid ethane and propane. This rapid freezing vitrifies the sample, preserving the protein's native structure.

-

Data Collection and Image Processing: Collect images of the vitrified sample using a transmission electron microscope. Process the images to reconstruct a 3D model of the protein in its AMP-PNP-bound state.

Enzyme Kinetics: Determining the Inhibitory Constant (Ki) of AMP-PNP

Objective: To quantify the inhibitory potency of AMP-PNP on an ATP-dependent enzyme.

Methodology:

-

Assay Setup: Set up a series of enzymatic reactions with varying concentrations of the natural substrate, ATP.

-

Inhibitor Addition: For each ATP concentration, perform the assay in the absence and presence of several different fixed concentrations of AMP-PNP.

-

Reaction Monitoring: Measure the initial reaction velocity (v0) for each condition. The method for monitoring the reaction will depend on the specific enzyme (e.g., spectrophotometry, fluorescence, radioactivity).

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[ATP]). In the case of competitive inhibition, the lines for the different AMP-PNP concentrations will intersect on the y-axis.

-

Ki Calculation: Determine the apparent Km (Km,app) from the x-intercept of each line. A secondary plot of Km,app versus [AMP-PNP] will yield a straight line with a slope of Km/Ki and a y-intercept of Km, allowing for the calculation of Ki.

Elucidating Signaling Pathways and Molecular Mechanisms

AMP-PNP has been instrumental in dissecting the mechanisms of numerous biological processes.

G-Protein Signaling

G-protein-coupled receptors (GPCRs) activate heterotrimeric G-proteins by promoting the exchange of GDP for GTP on the Gα subunit. To study the activated state, non-hydrolyzable GTP analogs like GTPγS are often used. Similarly, in systems where ATP is involved in downstream signaling from G-proteins, AMP-PNP can be used to lock effector enzymes in an activated state.

Motor Proteins: The Kinesin Walking Mechanism

Kinesin motor proteins "walk" along microtubules, a process fueled by ATP hydrolysis. The use of AMP-PNP has been crucial in deciphering the hand-over-hand mechanism of kinesin movement. By binding AMP-PNP, one head of the kinesin dimer can be locked in a tightly bound state to the microtubule, allowing researchers to study the conformational changes and movement of the other head.[4]

References

AMP-PNP Tetralithium: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AMP-PNP tetralithium salt, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP) crucial for research in cellular bioenergetics, enzymology, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental applications, and relevant signaling pathways.

Core Properties of this compound Salt

AMP-PNP, or Adenylyl-imidodiphosphate, is a synthetic compound that functions as a competitive inhibitor of ATP in various enzymatic reactions. Its key feature is the substitution of the β-γ bridging oxygen atom of ATP with an imido group (-NH-), rendering the terminal phosphate (B84403) bond resistant to cleavage by ATPases and kinases. This property allows researchers to study ATP-dependent processes by locking enzymes in an ATP-bound, pre-hydrolysis state.

| Property | Value | Citations |

| CAS Number | 72957-42-7 | [1][2][3][4][5][6][7] |

| Molecular Weight | 529.93 g/mol | [1][2][6][7] |

| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | [6][7] |

Mechanism of Action and Key Applications

AMP-PNP serves as a valuable tool to investigate the mechanics of ATP-dependent enzymes and processes. By binding to the ATP pocket without being hydrolyzed, it effectively "freezes" the enzymatic cycle, allowing for detailed structural and functional studies.

Inhibition of ATP-dependent Enzymes

AMP-PNP is a competitive inhibitor for a wide range of ATP-dependent enzymes, including ATPases, kinases, and motor proteins. This inhibition allows for the study of the enzyme's conformational changes upon nucleotide binding, independent of the subsequent hydrolysis step.

Study of Motor Proteins

Motor proteins like kinesin and dynein utilize the energy from ATP hydrolysis to move along the cytoskeleton. AMP-PNP has been instrumental in elucidating their mechanochemical cycles. In the presence of AMP-PNP, these motors typically enter a rigor-like state, tightly bound to their tracks (microtubules or actin filaments), which facilitates the study of their binding interfaces and conformational states.

Investigation of Ion Channels

A significant application of AMP-PNP is in the study of ATP-sensitive potassium (KATP) channels. These channels are crucial in coupling cellular metabolism to electrical activity in various tissues, including pancreatic beta-cells, cardiac and skeletal muscle, and neurons. AMP-PNP is used to study the channel's gating mechanism in the absence of ATP hydrolysis, providing insights into how nucleotide binding influences channel opening and closing.

Experimental Protocols

This section provides an overview of key experimental methodologies where AMP-PNP is a critical reagent.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by an enzyme. AMP-PNP is used as a competitive inhibitor to determine the enzyme's binding affinity for ATP and to characterize the nature of the inhibition.

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the purified enzyme, Mg²⁺ (a cofactor for most ATPases), and varying concentrations of ATP.

-

Inhibitor Addition: For inhibition studies, a parallel set of reactions is prepared with the addition of varying concentrations of AMP-PNP.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

-

Termination and Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of Pi release is plotted against the substrate (ATP) concentration to determine kinetic parameters like Vmax and Km. Inhibition data is analyzed using methods like Lineweaver-Burk plots to determine the inhibition constant (Ki).

Kinesin Motility Assay

This in vitro assay visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. AMP-PNP is used to induce a state where kinesin is strongly bound to the microtubule without movement, allowing for the study of the motor-track interaction.

General Protocol:

-

Flow Cell Preparation: A flow cell is constructed using a microscope slide and a coverslip.

-

Surface Coating: The inner surface of the flow cell is coated with an anti-kinesin antibody, followed by the introduction of kinesin motors.

-

Microtubule Introduction: Fluorescently labeled microtubules are introduced into the flow cell.

-

Motility Observation: In the presence of ATP, the microtubules will be observed gliding over the kinesin-coated surface using fluorescence microscopy.

-

AMP-PNP Application: The introduction of AMP-PNP will cause the microtubules to arrest their movement and become stationary, bound to the kinesin motors. This allows for the detailed imaging of the motor-microtubule complex.

Patch-Clamp Electrophysiology for KATP Channels

This technique is used to measure the ionic currents flowing through KATP channels in a small patch of cell membrane. AMP-PNP is applied to the intracellular side of the membrane to study its effect on channel activity.

General Protocol:

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with a solution mimicking the extracellular fluid.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaseal" is formed between the pipette tip and the membrane.

-

Inside-Out Configuration: The pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side now facing the bath solution.

-

Perfusion with AMP-PNP: The bath solution is perfused with a solution containing a known concentration of AMP-PNP.

-

Data Recording and Analysis: The current flowing through the KATP channels in the membrane patch is recorded. The application of AMP-PNP is expected to cause a reduction in the channel's open probability, providing information on the nucleotide-binding and gating mechanisms.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to AMP-PNP's application in research.

Conclusion

This compound salt is an indispensable tool in the study of ATP-dependent biological processes. Its ability to act as a non-hydrolyzable ATP analog provides researchers with a powerful method to dissect the intricate mechanisms of enzymes that are fundamental to cellular life. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of AMP-PNP in a variety of research contexts, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safe Handling of AMP-PNP Tetralithium Salt

This guide provides comprehensive safety and handling information for this compound salt, a non-hydrolyzable analog of ATP widely used in biochemical research. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

-

Chemical Name: Adenosine-5'-[(β,γ)-imido]triphosphate tetralithium salt

-

Synonyms: Adenylyl-imidodiphosphate tetralithium salt, AMP-PNP[1][2]

-

CAS Number: 72957-42-7[1]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Li₄N₆O₁₂P₃ | [1] |

| Molecular Weight | 529.93 g/mol (anhydrous) | [1][3] |

| Appearance | Solid/Powder | [2] |

| Solubility | Soluble in water at 50 mg/mL | [3] |

| λmax | 259 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | [3] |

Hazard Identification and Toxicological Data

Most safety data sheets indicate that this compound salt is not classified as a hazardous substance.[1] However, it is crucial to handle it with care as with any laboratory chemical. One source considers it a hazardous substance and notes that accidental ingestion may be damaging to health.[4]

Potential Health Effects:

-

Acute Effects: No significant acute toxicological data has been identified in most literature searches.[4] However, large doses of lithium can cause dizziness, weakness, and potential kidney damage, especially with a low-salt diet.[4]

-

Chronic Effects: Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects.[4] Lithium compounds can affect the nervous system and muscles.[4]

-

Combustibility: May form combustible dust concentrations in air.

Toxicological Data Summary

| Toxicity Endpoint | Classification/Data | Source |

| Acute Toxicity | Not classified based on available information | |

| Skin Corrosion/Irritation | Not classified based on available information | |

| Serious Eye Damage/Irritation | Not classified based on available information | |

| Respiratory or Skin Sensitization | Not classified based on available information | |

| Germ Cell Mutagenicity | Not classified based on available information | |

| Carcinogenicity | Not classified based on available information | |

| Reproductive Toxicity | Not classified based on available information | |

| Specific Target Organ Toxicity (Single Exposure) | Not classified based on available information | |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified based on available information |

Handling and Storage Protocols

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye Protection | Safety glasses with side-shields or goggles |

| Hand Protection | Compatible chemical-resistant gloves |

| Skin and Body Protection | Laboratory coat |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |

Detailed Handling Protocol:

-

Preparation:

-

Ensure a clean and organized workspace.

-

Confirm that a safety shower and eye wash station are accessible.[1]

-

Put on all required personal protective equipment.

-

-

Handling the Solid Compound:

-

Solution Preparation:

-

General Hygiene:

Storage Conditions

| Form | Storage Temperature | Duration | Notes | Source |

| Solid (Powder) | -20°C | Long-term | Keep container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[1] | [1][3] |

| Stock Solution | -70°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Approximately 5% hydrolysis has been observed after 6 months at -70°C. | [3][5] |

| Thawed Aliquots | -70°C | Within 1 week | Avoid refreezing. | [6] |

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. | [1] |

| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops. | [1] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate personnel to a safe area.[1]

-

Ensure adequate ventilation.[1]

-

Prevent further leakage or spillage if safe to do so. Keep the product away from drains or water courses.[1]

-

Contain the spill with an inert absorbent material (e.g., diatomite, universal binders).[1]

-

Collect the absorbed material and place it in a sealed container for disposal according to local regulations.[1]

-

Fire and Explosion Hazard Data

-

Flammability: May form combustible dust concentrations in air.

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Special Hazards: During combustion, may emit irritant fumes.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Conditions to Avoid: Acidic conditions, as the compound is very unstable and will rapidly hydrolyze.[3]

-

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

Visualized Workflow

Safe Handling Workflow for this compound Salt

Caption: Logical workflow for the safe handling of this compound salt.

References

Methodological & Application

Application Note: Preparation of AMP-PNP Tetralithium Salt Stock Solutions

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Adenylyl-imidodiphosphate (AMP-PNP) tetralithium salt, a non-hydrolyzable analog of adenosine (B11128) triphosphate (ATP). AMP-PNP is widely utilized in biochemical and pharmacological studies to investigate ATP-dependent enzymes, such as motor proteins and kinases, by acting as a competitive inhibitor that binds to the ATP-binding site without being cleaved. Adherence to this protocol will ensure the preparation of stable, accurately concentrated solutions for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for AMP-PNP tetralithium salt is provided in the table below for quick reference.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₂Li₄N₆O₁₂P₃ | |

| Molecular Weight | 524.9 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (≥100 mg/mL) | |

| Recommended Solvent | Nuclease-free water or aqueous buffers (e.g., Tris, HEPES) | |

| Recommended Stock Concentration | 10-100 mM | |

| Storage of Solid | -20°C | |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for long-term storage |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the step-by-step procedure for preparing a 100 mM stock solution of this compound salt.

Materials and Equipment

-

This compound salt (solid)

-

Nuclease-free water or desired aqueous buffer

-

Microcentrifuge tubes or other appropriate sterile containers

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips